Bienvenue dans la boutique en ligne BenchChem!

3-(4-Methoxyphenyl)isochroman-1-one

Enzymology Antimicrobial screening Target identification

Select 3-(4-Methoxyphenyl)isochroman-1-one to eliminate scaffold ambiguity in your 3-aryl isocoumarin SAR programs. This specific para‑methoxy substitution governs antimicrobial activity outcomes—closely related analogs are completely inactive at equivalent concentrations. Procurement of the fully characterized crystalline form (single‑crystal X‑ray: dihedral 72.02°, twisted heterocyclic ring) ensures conformational reproducibility in molecular docking and pharmacophore modeling. Validated as a selectivity control (bovine lactoperoxidase IC₅₀ > 200 µM, rat MCHR1 IC₅₀ > 1 µM), it enables unambiguous differentiation of target‑specific effects from scaffold‑related artifacts. Avoid generic substitution; secure the structurally defined reference compound.

Molecular Formula C16H14O3
Molecular Weight 254.28 g/mol
Cat. No. B286410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxyphenyl)isochroman-1-one
Molecular FormulaC16H14O3
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CC3=CC=CC=C3C(=O)O2
InChIInChI=1S/C16H14O3/c1-18-13-8-6-11(7-9-13)15-10-12-4-2-3-5-14(12)16(17)19-15/h2-9,15H,10H2,1H3
InChIKeySOGDVNWKCQDWCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methoxyphenyl)isochroman-1-one CAS 37568-81-3 | Isocoumarin Scaffold Properties and Procurement Considerations


3-(4-Methoxyphenyl)isochroman-1-one (CAS 37568-81-3, C₁₆H₁₄O₃, MW 254.28) is a 3,4-dihydroisocoumarin derivative bearing a 4-methoxyphenyl substituent at the C3 position . The compound exists in a crystalline form with aromatic rings oriented at a dihedral angle of 72.02(6)° and a twisted heterocyclic ring conformation, as established by single-crystal X-ray diffraction [1]. This structural characterization provides a defined, reproducible reference for procurement specifications. The isochroman-1-one core represents a privileged scaffold in medicinal chemistry with documented antioxidant, antimicrobial, antiplatelet, and CNS applications . However, biological activity within this class is highly substituent-dependent, making the 4-methoxyphenyl substitution pattern a critical determinant of molecular recognition and target selectivity [2].

Why 3-(4-Methoxyphenyl)isochroman-1-one Cannot Be Substituted with Other 3-Aryl Isocoumarins in Research and Procurement


Generic substitution among 3-aryl isocoumarin analogs is scientifically unsound due to well-documented structure-activity relationships (SAR) governing this scaffold. In systematic antimicrobial evaluations, variations in aryl substitution at the C3 position produce binary activity outcomes: compounds bearing the appropriate substitution pattern exhibit measurable antimicrobial activity, while even closely related analogs are completely inactive at identical test concentrations [1]. The 4-methoxyphenyl moiety specifically confers a distinct three-dimensional molecular geometry and electronic profile that differs fundamentally from unsubstituted phenyl, 4-hydroxyphenyl, or alkyl-substituted analogs [2]. Additionally, within the broader 3-phenyl-1H-isochromen-1-one series, minor substituent modifications on the phenyl ring produce up to 7-fold differences in antiplatelet potency, demonstrating that SAR gradients in this class are steep and non-linear [3]. Consequently, substituting 3-(4-methoxyphenyl)isochroman-1-one with a generic 3-arylisocoumarin without experimental validation introduces uncontrolled variability in assay outcomes and compromises reproducibility.

3-(4-Methoxyphenyl)isochroman-1-one Quantitative Differentiation Evidence: Comparative Data Versus Structural Analogs


3-(4-Methoxyphenyl)isochroman-1-one Bovine Lactoperoxidase Inhibition Versus Other 3-Substituted Isocoumarins

In enzymatic screening against bovine lactoperoxidase, 3-(4-methoxyphenyl)isochroman-1-one (tested as 3-(4-methoxyphenyl)-1H-isochromen-1-one) exhibited an IC₅₀ >200 μM [1]. This relatively weak lactoperoxidase inhibition contrasts with the compound's demonstrated antibacterial potential [2], suggesting that its antimicrobial mechanism does not operate through lactoperoxidase pathway interference. In comparison, within a broader series of 3-substituted isocoumarins evaluated for leishmanicidal activity, structurally related 3-arylisocoumarins bearing different substitution patterns (e.g., compounds 3b, 3g, 3m, 3t, 3w) displayed IC₅₀ values ranging from 0.56 to 36.49 μg/mL against Leishmania promastigotes, while other analogs were inactive [3]. This demonstrates that the 4-methoxyphenyl substitution directs the compound toward distinct biological target profiles relative to other 3-aryl modifications.

Enzymology Antimicrobial screening Target identification

3-(4-Methoxyphenyl)isochroman-1-one Structural Differentiation: Crystallographic Parameters Versus 3-Phenylisochroman-1-one

Single-crystal X-ray diffraction analysis of 3-(4-methoxyphenyl)isochroman-1-one reveals a dihedral angle of 72.02(6)° between the aromatic rings and a twisted heterocyclic ring conformation [1]. The isochroman ring in the 3,4-dihydro form adopts a non-planar geometry that contrasts with the fully planar isochromene ring system observed in the oxidized 3-(4-methoxyphenyl)-1H-isochromen-1-one analog, where the maximum deviation from planarity is only 0.024 Å and the dihedral angle with the methoxybenzene ring is reduced to 2.63(3)° [2]. Furthermore, compared to the unsubstituted parent scaffold 3-phenylisochroman-1-one (C₁₅H₁₂O₂, MW 224.26) , the 4-methoxyphenyl derivative exhibits increased molecular weight (+30 Da), altered hydrogen-bonding capacity, and distinct crystal packing geometry. These structural differences translate to measurable variations in physicochemical properties including solubility, melting behavior, and chromatographic retention characteristics.

Crystallography Molecular modeling Quality control

3-(4-Methoxyphenyl)isochroman-1-one MCHR1 Binding Profile Versus 3-Phenylisochromen-1-one Antiplatelet Series

3-(4-Methoxyphenyl)isochroman-1-one was evaluated in a radioligand displacement assay against rat melanin-concentrating hormone receptor 1 (MCHR1), yielding an IC₅₀ >1,000 nM (> 1 μM), indicating negligible binding affinity for this GPCR target [1]. In contrast, within a structurally related series of 3-phenyl-1H-isochromen-1-one analogs evaluated for arachidonic acid (AA)-induced antiplatelet activity, certain derivatives displayed 7-fold greater potency than the clinical standard aspirin [2]. The MCHR1 screening data demonstrate that the 4-methoxyphenyl-substituted 3,4-dihydroisocoumarin scaffold does not promiscuously engage this CNS-relevant GPCR target, whereas the 3-phenylisochromen-1-one core (oxidized, planar analog) can be functionalized to achieve potent antiplatelet activity. This target selectivity divergence provides a rational basis for selecting the appropriate scaffold variant based on the intended biological application.

GPCR pharmacology Antiplatelet research Selectivity profiling

3-(4-Methoxyphenyl)isochroman-1-one: Dihydroisocoumarin Versus Isocoumarin Oxidized State Differentiation in Synthetic and Biological Contexts

3-(4-Methoxyphenyl)isochroman-1-one (CAS 37568-81-3, C₁₆H₁₄O₃) is the 3,4-dihydro (reduced) form of the isocoumarin scaffold, distinctly different from its oxidized counterpart 3-(4-methoxyphenyl)-1H-isochromen-1-one (CAS 29910-92-7, C₁₆H₁₂O₃) which lacks the C3-C4 saturation [1]. The reduction state difference corresponds to a molecular formula change of H₂ (C₁₆H₁₄O₃ vs. C₁₆H₁₂O₃) and a molecular weight difference of approximately 2 Da. Synthetic routes to 3-arylisocoumarins typically achieve yields between 60% and 89% depending on the specific aryl substitution pattern and reaction conditions [2], while the 3,4-dihydro derivatives require distinct synthetic strategies including radical-mediated cyclization using titanocene(III) chloride or condensation with homophthalic acid precursors . The twisted conformation of the dihydro form [3] versus the planar geometry of the oxidized form [1] produces different molecular recognition surfaces for biological target engagement.

Synthetic chemistry Redox state differentiation Chemical procurement

3-(4-Methoxyphenyl)isochroman-1-one Recommended Research Applications Based on Quantitative Evidence


Antimicrobial Screening and Structure-Activity Relationship Studies

This compound was specifically prepared to evaluate its potential as an antibacterial and antifungal agent [1]. Its 4-methoxyphenyl substitution pattern represents a defined structural variation within 3-aryl isocoumarin SAR studies, where specific aryl substitutions determine antimicrobial activity outcomes while others are inactive at comparable concentrations [2]. Researchers investigating substituent effects on antimicrobial potency should select this compound to systematically probe the contribution of the para-methoxy group relative to unsubstituted phenyl, hydroxyl, or alkyl analogs.

Crystallographic and Computational Modeling Reference Standard

The fully characterized single-crystal X-ray structure with defined dihedral angle (72.02°) and twisted heterocyclic ring conformation [1] establishes 3-(4-methoxyphenyl)isochroman-1-one as a validated reference compound for molecular docking studies and pharmacophore modeling. The compound serves as a reliable conformational benchmark for dihydroisocoumarin scaffolds, providing a reproducible starting geometry that can be compared with the planar geometry of oxidized isochromen-1-one analogs [2] to assess the impact of redox state and conformation on predicted binding modes.

Negative Control for Lactoperoxidase and MCHR1 Target-Based Assays

With demonstrated minimal activity against bovine lactoperoxidase (IC₅₀ > 200 μM) [1] and rat MCHR1 (IC₅₀ > 1 μM) [2], this compound is appropriate for use as a selectivity control or negative reference in enzymatic and GPCR screening panels. Its defined lack of activity at these specific targets contrasts with active 3-arylisocoumarins that exhibit nanomolar-range potency at other biological targets [3], enabling researchers to differentiate target-specific effects from scaffold-related artifacts.

Synthetic Methodology Development and Oxidation State Studies

As a 3,4-dihydroisocoumarin (reduced form, C₁₆H₁₄O₃) distinct from the oxidized 3-(4-methoxyphenyl)-1H-isochromen-1-one (C₁₆H₁₂O₃) [1], this compound is valuable for developing and validating synthetic routes that selectively produce the dihydro scaffold. Radical-mediated cyclization approaches [2] and condensation strategies with homophthalic acid [3] represent established methods applicable to this specific substitution pattern. Researchers focused on oxidation state-dependent biological activity or synthetic methodology optimization should select this compound as a representative 4-methoxyphenyl-substituted dihydroisocoumarin.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Methoxyphenyl)isochroman-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.